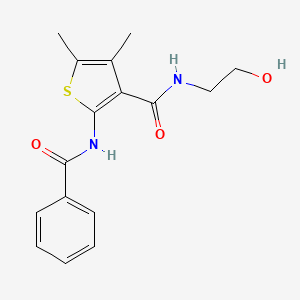

2-benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide

Description

2-Benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a benzamido group at the 2-position, a hydroxyethyl carboxamide moiety at the 3-position, and methyl substituents at the 4- and 5-positions of the thiophene ring.

Properties

IUPAC Name |

2-benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-10-11(2)22-16(13(10)15(21)17-8-9-19)18-14(20)12-6-4-3-5-7-12/h3-7,19H,8-9H2,1-2H3,(H,17,21)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWBBIIUVSPTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NCCO)NC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the reaction of 4,5-dimethylthiophene-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-hydroxyethylamine to introduce the N-(2-hydroxyethyl) group.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for scalability and efficiency. This could involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thiophene ring.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for the reduction of carbonyl groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-Benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide can be utilized to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide

Key Comparative Insights

Bioactivity

- Antioxidant Activity: Compound 92a , a cyanoacetamido analog, demonstrated superior DPPH scavenging (56.9%) compared to other derivatives. The polar carboxamide and nitrile groups likely enhance radical stabilization.

- Hydrogen-Bonding Networks : The methoxyphenyl derivative forms intramolecular N–H⋯O bonds critical for crystal stability. The hydroxyethyl group in the target compound could similarly participate in hydrogen bonding, influencing solubility or receptor interactions.

Substituent Effects

- Electron-Withdrawing Groups: The cyano group in Compound 92a increases electrophilicity, enhancing radical scavenging. The benzamido group in the target compound may instead stabilize via resonance, reducing reactivity.

- Bulkier Substituents : Sulfamoyl-containing analogs exhibit higher molecular weights (>450 Da), which may limit bioavailability compared to the target compound’s smaller hydroxyethyl group.

Unresolved Questions and Data Gaps

- Physicochemical Properties : Melting points, solubility, and spectral data (e.g., ¹H-NMR) for the target compound are absent in the evidence.

- Biological Data: No direct studies on the target compound’s bioactivity (e.g., antioxidant, antimicrobial) are available, necessitating extrapolation from structural analogs.

Biological Activity

2-benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of molecules known for their diverse biological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiophene ring substituted with a benzamide group and a hydroxyethyl side chain, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

The compound demonstrated low micromolar activity against these cell lines, suggesting potential as a chemotherapeutic agent.

The mechanism underlying the anticancer effects of thiophene derivatives often involves inhibition of topoisomerases. In particular, studies have shown that compounds with similar structures can act as inhibitors of topoisomerase II, leading to apoptosis in cancer cells through the induction of reactive oxygen species (ROS) and cell cycle arrest in the G1 phase .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary findings indicate that it exhibits moderate antibacterial effects against several strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as an antibacterial agent, although further studies are needed to elucidate its full spectrum of activity.

Case Studies

- Anticancer Efficacy : A study conducted on the efficacy of various thiophene derivatives demonstrated that those with modifications similar to this compound showed significant cytotoxicity against breast and colon cancer cell lines. The study utilized MTT assays to measure cell viability and confirmed apoptosis through flow cytometry .

- Antibacterial Properties : Another investigation focused on the antibacterial properties of thiophene derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications in the side chains could enhance antibacterial activity, suggesting a structure-activity relationship that could be exploited in drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step process:

Core Formation : Construct the 4,5-dimethylthiophene ring via Gewald or analogous thiophene synthesis, using ethyl acetoacetate, sulfur, and a ketone precursor .

Amide Bond Formation : React the thiophene-3-carboxylic acid derivative with benzoyl chloride or activated benzamide derivatives. The hydroxyethyl group is introduced via nucleophilic substitution or coupling agents like EDC/HOBt .

- Optimization : Use continuous flow reactors for precise temperature control during scale-up. Solvent selection (e.g., DMF for polar intermediates) and catalysts (e.g., DMAP for acylation) improve yields. Monitor purity via HPLC and adjust stoichiometry to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should be analyzed?

- Techniques :

- NMR : Identify substituents via ¹H NMR (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm, dimethyl groups at δ 2.1–2.3 ppm) and ¹³C NMR (amide carbonyls at ~170 ppm) .

- IR : Confirm amide bonds (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and hydroxyl groups (broad O–H ~3200–3500 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (expected ~360–400 g/mol) and fragmentation patterns .

- Advanced Tools : X-ray crystallography (if crystalline) to resolve intramolecular hydrogen bonds (e.g., N–H⋯O interactions stabilizing the amide linkage) .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence solubility, bioavailability, and target binding compared to analogs with methoxy or methyl groups?

- Solubility : The hydroxyethyl group enhances hydrophilicity (logP reduction by ~0.5–1.0 vs. methyl/methoxy analogs), improving aqueous solubility. Assess via shake-flask method or HPLC-derived logP .

- Bioavailability : In vitro permeability assays (e.g., Caco-2 cells) show increased membrane transport due to hydrogen bonding with polar headgroups. Compare with methyl-substituted analogs, which exhibit higher logP but lower solubility .

- Target Binding : Molecular docking studies suggest the hydroxyethyl group forms hydrogen bonds with residues in enzyme active sites (e.g., kinases or proteases). Contrast with methoxy groups, which prioritize hydrophobic interactions .

Q. What experimental strategies can resolve contradictions in reported biological activities across structurally similar thiophene carboxamides?

- Approach :

Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., benzamido vs. naphthamido groups) and test in standardized assays (e.g., antimicrobial MIC, enzyme inhibition IC₅₀) .

Data Normalization : Control for assay conditions (pH, serum concentration) that may alter compound stability or protein binding.

Orthogonal Validation : Confirm activity via multiple assays (e.g., fluorescence polarization for enzyme inhibition, SPR for binding kinetics) .

- Case Study : Chloro substituents on the benzamido ring in analogs enhance antibacterial activity but reduce solubility, highlighting trade-offs in SAR .

Q. How can computational modeling guide the prediction of off-target interactions or metabolic pathways for this compound?

- Methods :

- Docking Simulations : Use AutoDock or Schrödinger to predict binding to cytochrome P450 enzymes (e.g., CYP3A4) or efflux transporters (e.g., P-gp) .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify persistent interactions (e.g., π-stacking with aromatic residues) .

- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., hydroxylation of the thiophene ring) and potential toxicity (e.g., Ames test alerts) .

- Validation : Cross-reference predictions with in vitro microsomal stability assays and metabolite profiling via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.